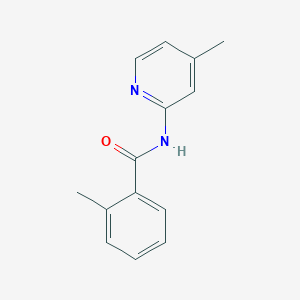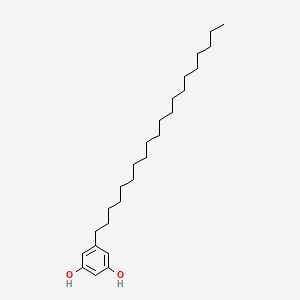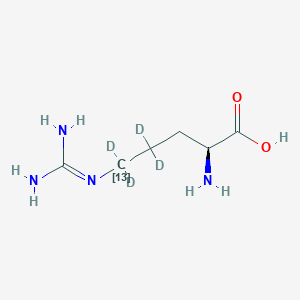
N-Benzylidene-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidene-P,P-diphenylphosphinic amide is an organic compound with the molecular formula C19H16NOP. It is known for its unique structure, which includes a benzylidene group attached to a diphenylphosphinic amide moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylidene-P,P-diphenylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with diphenylphosphinic amide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity of ≥97.0% .
Chemical Reactions Analysis
Types of Reactions
N-Benzylidene-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
N-Benzylidene-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of N-Benzylidene-P,P-diphenylphosphinic amide involves its interaction with molecular targets through its functional groups. The benzylidene group can participate in π-π interactions, while the diphenylphosphinic amide moiety can form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
N-Benzylidene-P,P-diphenylphosphinic amide can be compared with similar compounds such as:
- N-(Diphenylphosphinyl)benzaldimine
- P,P-Diphenyl-N-(phenylmethylene)phosphinic amide
- N-diphenylphosphoryl-1-phenylmethanimine
These compounds share similar structural features but may differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C19H16NOP |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
(E)-N-diphenylphosphoryl-1-phenylmethanimine |
InChI |
InChI=1S/C19H16NOP/c21-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h1-16H/b20-16+ |
InChI Key |
JLAOYBRAGQKVLX-CAPFRKAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)



![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15088417.png)


![Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium](/img/structure/B15088434.png)
![Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide](/img/structure/B15088435.png)

